molecular formula C18H14O8 B117801 Dibenzoyl-L-weinsäure CAS No. 2743-38-6

Dibenzoyl-L-weinsäure

Katalognummer B117801
CAS-Nummer: 2743-38-6
Molekulargewicht: 358.3 g/mol
InChI-Schlüssel: YONLFQNRGZXBBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SNC86, also known as (+)-4-[(αR)-α-[(2S,5R)-2,5-dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide, is a diarylpiperazine δ-opioid receptor agonist. It is a derivative of SNC80, a well-known δ-opioid receptor agonist. SNC86 has been studied for its potential therapeutic effects, including antidepressant-like effects and locomotor stimulation .

Wissenschaftliche Forschungsanwendungen

SNC86 has several scientific research applications, including:

    Chemistry: SNC86 is used as a tool compound to study the δ-opioid receptor and its interactions with other molecules.

    Biology: SNC86 is used in biological studies to investigate its effects on cellular signaling pathways and receptor binding.

    Medicine: SNC86 has potential therapeutic applications, including its use as an antidepressant and in the treatment of other neurological disorders.

    Industry: SNC86 can be used in the development of new pharmaceuticals targeting the δ-opioid receptor.

Wirkmechanismus

SNC86 exerts its effects by binding to the δ-opioid receptor, a G protein-coupled receptor. Upon binding, SNC86 activates the receptor, leading to the activation of downstream signaling pathways. This includes the inhibition of adenylate cyclase, which reduces the production of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to various physiological effects, including analgesia, antidepressant-like effects, and locomotor stimulation .

Safety and Hazards

Dibenzoyl-L-tartaric acid is classified as causing serious eye damage (Category 1, H318) and may cause an allergic skin reaction (Category 1, H317) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SNC86 involves several steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production methods for SNC86 would likely involve optimization of the synthetic route to improve yield and reduce costs This could include the use of more efficient catalysts, solvents, and reaction conditions

Analyse Chemischer Reaktionen

Types of Reactions

SNC86 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SNC86 can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

SNC86 is similar to other δ-opioid receptor agonists, such as SNC80 and SNC162. SNC86 is unique in its higher potency and efficacy compared to these compounds.

Similar Compounds

SNC86 has been shown to be more potent and efficacious in stimulating guanosine 5′-O-(3-[35S]thio)triphosphate binding in the caudate putamen of coronal brain slices from drug-naive rats compared to SNC80 and SNC162 .

Eigenschaften

IUPAC Name

2,3-dibenzoyloxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONLFQNRGZXBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859761
Record name 2,3-Bis(benzoyloxy)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93656-02-1, 2743-38-6
Record name NSC338494
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Dibenzoyltartaric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dibenzoyl-L-tartaric acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dibenzoyl-L-tartaric acid
Reactant of Route 3
Dibenzoyl-L-tartaric acid
Reactant of Route 4
Dibenzoyl-L-tartaric acid
Reactant of Route 5
Reactant of Route 5
Dibenzoyl-L-tartaric acid
Reactant of Route 6
Dibenzoyl-L-tartaric acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.